3-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanamido}-N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}benzamide
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Overview
Description
3-(2-(2,4-Di-tert-pentylphenoxy)butanamido)-N-(4-((4-methoxyphenyl)diazenyl)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as phenoxy, butanamido, diazenyl, and pyrazolyl groups. Its unique structure makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2,4-Di-tert-pentylphenoxy)butanamido)-N-(4-((4-methoxyphenyl)diazenyl)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as acylation, diazotization, and coupling reactions. The reaction conditions often include the use of solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to consistent product quality. Additionally, industrial production often incorporates purification techniques such as recrystallization and chromatography to remove impurities and achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2,4-Di-tert-pentylphenoxy)butanamido)-N-(4-((4-methoxyphenyl)diazenyl)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Dichloromethane, ethanol, toluene
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
3-(2-(2,4-Di-tert-pentylphenoxy)butanamido)-N-(4-((4-methoxyphenyl)diazenyl)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique molecular structure to target specific biological pathways.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 3-(2-(2,4-Di-tert-pentylphenoxy)butanamido)-N-(4-((4-methoxyphenyl)diazenyl)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its diazenyl group may interact with cellular signaling pathways, while the pyrazolyl group could inhibit specific enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(2,4-Di-tert-pentylphenoxy)acetamido)-N-(5-oxo-1-(2,4,6-trichlorophenyl)-2-pyrazolin-3-yl)benzamide
- N-(4,5-Dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)-3-(2-(2,4-di-tert-pentylphenoxy)acetamido)benzamide
Uniqueness
Compared to similar compounds, 3-(2-(2,4-Di-tert-pentylphenoxy)butanamido)-N-(4-((4-methoxyphenyl)diazenyl)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 3-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanamido}-N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}benzamide (CAS Number: 30818-18-9) is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C40H50N8O3S and a molecular weight of approximately 722.94 g/mol. It features multiple functional groups, including amides, phenoxy groups, and a pyrazole moiety, which contribute to its biological activity.
Key Properties
Property | Value |
---|---|
Molecular Weight | 722.94 g/mol |
Density | 1.24 g/cm³ |
LogP | 7.2619 |
Polar Surface Area | 143.14 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the pyrazole ring suggests potential inhibition of cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.
- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This is supported by studies showing that similar phenoxy-containing compounds can reduce inflammation in animal models.
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various bacteria and fungi, likely due to its ability to disrupt microbial cell membranes.
Case Studies
- Cytotoxicity Assay : A study evaluating the cytotoxic effects of related compounds on human cancer cell lines showed significant inhibition of cell viability at concentrations above 10 µM, indicating potential for further development as an anticancer agent.
- In Vivo Anti-inflammatory Study : In a rodent model of inflammation, administration of the compound resulted in a reduction of paw edema and decreased levels of inflammatory markers (e.g., TNF-alpha and IL-6), suggesting its efficacy in managing inflammatory responses.
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.
Properties
CAS No. |
92991-05-4 |
---|---|
Molecular Formula |
C43H47Cl3N6O5 |
Molecular Weight |
834.2 g/mol |
IUPAC Name |
3-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-N-[4-[(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C43H47Cl3N6O5/c1-9-34(57-35-20-15-26(42(4,5)10-2)22-31(35)43(6,7)11-3)40(54)47-29-14-12-13-25(21-29)39(53)48-38-36(50-49-28-16-18-30(56-8)19-17-28)41(55)52(51-38)37-32(45)23-27(44)24-33(37)46/h12-24,34,36H,9-11H2,1-8H3,(H,47,54)(H,48,51,53) |
InChI Key |
YZLFGDVPNOXDSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN(C(=O)C2N=NC3=CC=C(C=C3)OC)C4=C(C=C(C=C4Cl)Cl)Cl)OC5=C(C=C(C=C5)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
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